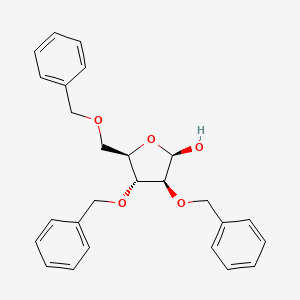

2,3,5-Tri-O-benzyl-beta-D-arabinofuranose

Übersicht

Beschreibung

2,3,5-Tri-O-benzyl-beta-D-arabinofuranose is a derivative of arabinofuranose, a type of sugar molecule. This compound is characterized by the presence of three benzyl groups attached to the 2nd, 3rd, and 5th positions of the arabinofuranose ring. It is commonly used in organic synthesis and has various applications in scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,5-Tri-O-benzyl-beta-D-arabinofuranose typically involves the protection of the hydroxyl groups of arabinofuranose with benzyl groups. One common method includes the use of benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same protective group chemistry but may utilize continuous flow reactors and automated systems to enhance efficiency and yield .

Analyse Chemischer Reaktionen

Types of Reactions

2,3,5-Tri-O-benzyl-beta-D-arabinofuranose can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can remove the benzyl protecting groups, yielding the free arabinofuranose.

Substitution: Nucleophilic substitution reactions can replace the benzyl groups with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed to remove benzyl groups.

Substitution: Nucleophiles such as sodium azide (NaN3) or thiols can be used under basic conditions.

Major Products

Oxidation: Produces aldehydes or carboxylic acids.

Reduction: Yields free arabinofuranose.

Substitution: Results in arabinofuranose derivatives with new functional groups.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Glycosylation Reactions

2,3,5-Tri-O-benzyl-beta-D-arabinofuranose serves as an important intermediate in the synthesis of various glycosides and oligosaccharides. Its benzyl groups provide stability during glycosylation reactions, which are crucial for constructing complex carbohydrates used in biological research and drug development.

- Synthesis of Glycosides : Researchers have reported convenient methods for synthesizing this compound via allyl glycosides, allowing for efficient production of various arabino- and ribofuranosides . This versatility makes it a valuable building block in carbohydrate chemistry.

Pharmaceutical Applications

The compound's structural characteristics enable its use in pharmaceutical formulations. Its ability to modify the solubility and stability of drugs makes it an attractive candidate for drug delivery systems.

- Drug Delivery Systems : this compound can be incorporated into liposomal formulations or polymeric carriers to enhance the bioavailability of poorly soluble drugs. This application is particularly relevant in cancer therapies where targeted delivery is crucial .

Biochemical Research

In biochemical studies, this compound is utilized for its ability to mimic natural sugars involved in various biological processes. It can be employed as a substrate in enzymatic assays to study glycosyltransferases and other carbohydrate-active enzymes.

- Enzyme Substrates : Its use as a substrate allows researchers to investigate enzyme kinetics and mechanisms, contributing to our understanding of carbohydrate metabolism .

Analytical Chemistry

In analytical chemistry, this compound is used as a standard reference material due to its well-defined structure and purity. It aids in the development of analytical methods for detecting carbohydrates in complex mixtures.

- Thin Layer Chromatography (TLC) : The compound is suitable for TLC applications, providing a reliable method for separating and analyzing carbohydrate derivatives .

Case Studies and Research Findings

Several case studies have highlighted the utility of this compound in research:

- A study on glycosylation reactions demonstrated that this compound can significantly enhance yields when used as a donor in the presence of specific catalysts .

- Another investigation focused on its role in drug formulation revealed improved solubility profiles for hydrophobic drugs when combined with this sugar derivative .

Wirkmechanismus

The mechanism of action of 2,3,5-Tri-O-benzyl-beta-D-arabinofuranose primarily involves its role as a synthetic intermediate. The benzyl groups protect the hydroxyl functionalities during chemical reactions, allowing for selective modifications at other positions on the molecule. Upon deprotection, the free arabinofuranose can participate in various biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2,3,5-Tri-O-benzyl-beta-D-ribofuranose

- 2,3,5-Tri-O-benzyl-beta-D-xylofuranose

- 2,3,5-Tri-O-benzyl-beta-D-galactofuranose

Uniqueness

2,3,5-Tri-O-benzyl-beta-D-arabinofuranose is unique due to its specific configuration and the presence of benzyl protecting groups at the 2nd, 3rd, and 5th positions. This configuration allows for selective reactions and modifications, making it a valuable intermediate in organic synthesis .

Biologische Aktivität

2,3,5-Tri-O-benzyl-beta-D-arabinofuranose is a synthetic carbohydrate derivative that has garnered attention for its potential biological activities. This compound serves as an important intermediate in the synthesis of various bioactive molecules and has implications in drug discovery and development. This article explores the biological activity of this compound, including its mechanisms of action, interactions with biological systems, and potential therapeutic applications.

The synthesis of this compound typically involves protecting the hydroxyl groups of arabinofuranose with benzyl groups. This protection allows for selective modifications at other positions on the molecule. The compound is characterized by its molecular formula and a molecular weight of 420.50 g/mol .

The biological activity of this compound primarily stems from its ability to interact with various enzymes and biological molecules. The benzyl groups protect the hydroxyl functionalities during chemical reactions, enabling the free arabinofuranose to participate in biochemical pathways once deprotected.

Interaction with Enzymes

Research indicates that this compound interacts with glycosyltransferases and other enzymes involved in carbohydrate metabolism. These interactions can provide insights into its potential roles in biological systems and therapeutic applications.

Biological Activity

The compound exhibits several notable biological activities:

- Antiviral Activity : It has been implicated in the synthesis of nucleoside analogs that show antiviral properties. For instance, derivatives of this compound have been studied for their effectiveness against viral infections .

- Cytotoxic Effects : The compound is also a precursor for synthesizing cytotoxic agents such as 9-beta-D-arabinofuranosyl-2-fluoroadenine. This derivative has shown promise in cancer therapy due to its ability to inhibit tumor cell proliferation .

- Biochemical Pathways : Upon deprotection, the free arabinofuranose can engage in various metabolic pathways, potentially influencing cell signaling and energy metabolism .

Case Studies

Several studies have investigated the biological activity of this compound:

- Antiviral Studies : In vitro studies demonstrated that derivatives of this compound could inhibit viral replication in cell cultures. The mechanism was attributed to interference with viral nucleic acid synthesis .

- Cytotoxicity Assays : A study evaluated the cytotoxic effects of a synthesized purine derivative from this compound on various cancer cell lines. Results indicated a significant reduction in cell viability compared to untreated controls .

Comparative Analysis

The following table summarizes the structural comparisons between this compound and related compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2,3,5-Tri-O-benzyl-alpha-D-arabinofuranose | Alpha anomeric configuration | Different reactivity profile |

| 2,3-Di-O-benzyl-beta-D-arabinofuranose | Fewer benzyl groups | May exhibit different biological activity |

| 2,3,4-Tri-O-benzyl-beta-D-ribofuranose | Contains ribofuranose instead | Variations in biological properties |

The uniqueness of this compound lies in its specific substitution pattern and configuration that may influence its reactivity and biological interactions differently from other similar compounds.

Eigenschaften

IUPAC Name |

(2R,3S,4R,5R)-3,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28O5/c27-26-25(30-18-22-14-8-3-9-15-22)24(29-17-21-12-6-2-7-13-21)23(31-26)19-28-16-20-10-4-1-5-11-20/h1-15,23-27H,16-19H2/t23-,24-,25+,26-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAQUAXSCBJPECG-FXSWLTOZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCC2C(C(C(O2)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC[C@@H]2[C@H]([C@@H]([C@@H](O2)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.